3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
Overview
Description
“3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine” is a complex organic compound. It is related to PF-04447943, a potent selective brain penetrant phosphodiesterase PDE9A inhibitor . It’s also related to O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine (OTX), an O-substituted hydroxylamine .
Synthesis Analysis
The synthesis of this compound might involve the use of N-methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide and tetrahydrofuran . The reaction could be carried out in a dry reaction flask, with the mixture immersed in a cold well at -60 degrees Celsius, and methylmagnesium bromide added via a syringe .Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple rings and functional groups. It includes a pyrazolo[4,3-b]pyridine moiety, a dibromo moiety, and a tetrahydro-2H-pyran moiety .Chemical Reactions Analysis
This compound may undergo various chemical reactions. For instance, the carbonyl group in 1-(tetrahydro-2H-pyran-4-yl)ethanone can react with Wittig reagents to prepare various poly-substituted alkene compounds .Scientific Research Applications
Synthesis and Biomedical Applications
Pyrazolo[3,4-b]pyridines, a class to which the specified compound is closely related, have been extensively studied for their synthetic routes and potential biomedical applications. The diverse substituents possible at various positions on the pyrazolo[3,4-b]pyridine core structure allow for significant chemical variability, enabling the exploration of numerous biological activities. Notably, over 300,000 derivatives have been described, underlining the compound's significance in drug development and material science. The review by Donaire-Arias et al. (2022) emphasizes the extensive synthetic methods and biomedical applications of these heterocyclic compounds, highlighting their relevance in designing novel therapeutic agents (Donaire-Arias et al., 2022).
Innovative Synthetic Methods
Research has also focused on developing efficient synthetic routes for pyrazolo[4,3-b]pyridine derivatives. For example, ultrasound-promoted syntheses offer rapid, high-yield methods for creating fused polycyclic structures, demonstrating the adaptability of these compounds for various scientific applications. The work by Nikpassand et al. (2010) showcases an innovative ultrasound-assisted synthesis, providing a fast and efficient method for generating complex pyrazolo[3,4-b]pyridine structures with potential utility in material science and drug discovery (Nikpassand et al., 2010).
Antiproliferative and Fluorescent Properties
A library of tetrasubstituted pyrazolo[4,3-c]pyridines has shown promising antiproliferative activities against various cancer cell lines, with some compounds inducing apoptotic cell death pathways. This research underlines the potential of these compounds in developing novel anticancer therapies. Additionally, the exploration of their fluorescence properties for pH sensing further illustrates the compound's versatility beyond biomedical applications, opening avenues for its use in biochemical sensing and imaging (Razmienė et al., 2021).
Neurotropic Activity
The neurotropic activities of pyrazolo[3,4-b]pyridine derivatives have been investigated, with findings suggesting potential applications in treating neurological disorders. Compounds have shown to possess anxiolytic and antidepressant psychotropic activities, indicating their relevance in neuroscience research and therapy (Dashyan et al., 2022).
Microwave-Assisted Syntheses
Microwave-assisted syntheses of pyrano-fused pyrazolo[3,4-b]pyridines underscore the efficiency of modern synthetic techniques in creating complex heterocyclic structures. This methodological advancement highlights the continuous innovation in the synthesis of pyrazolo[3,4-b]pyridine derivatives, facilitating their exploration for various scientific and industrial applications (Xu et al., 2014).
Future Directions
Properties
IUPAC Name |
3,7-dibromo-1-(oxan-2-yl)pyrazolo[4,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Br2N3O/c12-7-4-5-14-9-10(7)16(15-11(9)13)8-3-1-2-6-17-8/h4-5,8H,1-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NULZKCFFRRGTLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=CN=C3C(=N2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Br2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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